molecular formula C10H19NO2 B8497408 Piperidine-1-valeric acid

Piperidine-1-valeric acid

Cat. No.: B8497408
M. Wt: 185.26 g/mol
InChI Key: XSDBBZZUMULACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine-1-valeric acid is a chemical compound of significant interest in organic and medicinal chemistry research. It features a valeric acid (pentanoic acid) chain linked to the nitrogen atom of a piperidine ring, a common structural motif in pharmaceuticals . This structure is a key synthetic intermediate for constructing more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs). Piperidine derivatives are present in more than twenty classes of pharmaceuticals, making this compound a valuable building block for drug discovery . Its molecular framework allows for further functionalization, enabling researchers to create diverse compound libraries for biological screening. The conformational flexibility of the molecule, influenced by the methylene chain spacer between the piperidine and carboxylic acid functional groups, has been studied using computational methods and spectroscopic techniques to understand its structural and energetic preferences . This compound is offered exclusively for laboratory research purposes. It is strictly for use in in vitro experiments and not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

5-piperidin-1-ylpentanoic acid

InChI

InChI=1S/C10H19NO2/c12-10(13)6-2-5-9-11-7-3-1-4-8-11/h1-9H2,(H,12,13)

InChI Key

XSDBBZZUMULACW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC(=O)O

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone of structural elucidation for Piperidine-1-valeric acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC)

2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships, typically between protons on adjacent carbons (vicinal coupling). Key correlations would be observed between H-2' and H-3', H-3' and H-4', and H-4' and H-5' along the valeric acid chain. Within the piperidine (B6355638) ring, correlations would be seen between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4, confirming the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~2.30 ppm (H-2') would show a cross-peak with the carbon signal at ~34.2 ppm (C-2').

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₉NO₂), the calculated exact mass is 185.1416 u. An HRMS measurement yielding a value extremely close to this confirms the elemental composition.

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. Common fragmentation pathways for this compound would include:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This could lead to the formation of a stable piperidinomethyl-type cation.

Loss of functional groups: The loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45) from the molecular ion is a characteristic fragmentation pattern for carboxylic acids. libretexts.orgmiamioh.edu

Interactive Data Table: HRMS and Fragmentation Data for this compound
ParameterValue
Molecular FormulaC₁₀H₁₉NO₂
Calculated Exact Mass185.1416 u
Nominal Mass185 u
Key Fragment (m/z)84 (Piperidine ring fragment)
Key Fragment (m/z)140 (M-45, Loss of COOH)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid and the tertiary amine functionalities.

The most prominent features are associated with the carboxylic acid group:

A very broad O-H stretching vibration, typically observed in the range of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. orgchemboulder.comlibretexts.org

A strong and sharp C=O (carbonyl) stretching absorption, typically found between 1700-1725 cm⁻¹. libretexts.orgechemi.com

A C-O stretching vibration, which appears in the 1210-1320 cm⁻¹ region. orgchemboulder.com

The piperidine portion of the molecule, being a tertiary amine, does not have an N-H bond and therefore lacks the characteristic N-H stretching bands. However, the C-N stretching vibrations of the tertiary amine can be observed in the fingerprint region, typically around 1000-1250 cm⁻¹. The spectrum will also show characteristic C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
Carboxylic AcidC-O stretch1210 - 1320Medium
AlkaneC-H stretch2850 - 2960Medium-Strong
Tertiary AmineC-N stretch1000 - 1250Medium-Weak

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination

Should this compound be obtained as a single crystal suitable for X-ray diffraction, this technique would provide the most definitive structural information in the solid state. X-ray crystallography would precisely determine all bond lengths, bond angles, and torsion angles, offering a complete three-dimensional model of the molecule.

For a flexible molecule like this compound, the crystal structure would reveal its preferred conformation in the solid phase. It is expected that the six-membered piperidine ring would adopt a stable chair conformation. ed.ac.ukiucr.org The analysis would also detail the packing of molecules in the crystal lattice, highlighting intermolecular interactions. A particularly strong interaction expected is hydrogen bonding between the carboxylic acid groups of adjacent molecules, likely forming a dimeric structure, which is common for carboxylic acids in the solid state. libretexts.org

Since this compound is an achiral molecule, there is no absolute configuration to be determined.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental properties of Piperidine-1-valeric acid at the molecular level. These computational approaches have allowed for the investigation of its structure and stability in both anhydrous and hydrated forms.

While detailed Density Functional Theory (DFT) studies specifically characterizing the electronic structure and reactivity of this compound are not extensively reported in the available literature, related computational methods have been applied to understand its conformational preferences. For instance, studies on similar piperidine (B6355638) derivatives have utilized the B3LYP/6-31G(d,p) method to analyze stable conformers. The application of DFT and other ab initio and semiempirical methods has been crucial in comparing the relative stabilities of different molecular arrangements of PIPVAL.

Table 1: Computational Methods Used in the Study of this compound and Related Compounds

Method Level of Theory Application
PM3 Semiempirical Conformational analysis, Dimer stability
SAM1 Semiempirical Conformational analysis
HF Ab initio Conformational analysis

This table is based on computational methods reported in the study of this compound and its analogues.

Conformational analysis of this compound has been a key area of computational investigation, particularly focusing on the differences between its anhydrous and dihydrate forms. researchgate.net

In its anhydrous state, computational studies using semiempirical (PM3, SAM1) and ab initio (Hartree-Fock) methods were conducted to determine the most stable conformation. researchgate.net These calculations identified two potential cyclic dimers: a neutral form and a zwitterionic form. The energy minimization calculations revealed that the neutral dimer is significantly more stable than the zwitterionic dimer by approximately 50 kcal mol⁻¹. researchgate.net This substantial energy difference suggests that in the absence of water, the neutral form with its hydrogen bonding arrangement is highly favored. researchgate.net

The piperidine ring itself typically adopts chair-like conformations. researchgate.net In solution, there is an interconversion between equatorial and axial orientations of the nitrogen substituent, a dynamic process that is influenced by temperature. researchgate.net

Table 2: Calculated Stability of Anhydrous this compound Dimers

Dimer Form Computational Method Relative Stability
Neutral PM3 ~50 kcal mol⁻¹ more stable

This table summarizes the findings from conformational analysis and energy minimization studies on the anhydrous form of this compound. researchgate.net

Molecular Modeling and Dynamics Simulations

Based on the available scientific literature, specific studies on the molecular modeling and dynamics simulations of this compound are not reported.

There is no information available in the reviewed literature regarding the prediction of ligand-target binding poses or the stability analysis of this compound with any biological target.

No studies were found that explored the potential allosteric modulation mechanisms of this compound through computational methods.

Predictive Computational Tools for Biological Activity Spectrum

The application of predictive computational tools, such as Quantitative Structure-Activity Relationship (QSAR) models, to determine the biological activity spectrum of this compound has not been reported in the accessible literature.

In Silico Target Identification (e.g., SwissTargetPrediction)

In silico target identification is a crucial first step in understanding the mechanism of action of a bioactive molecule. Tools like SwissTargetPrediction operate on the principle that a given bioactive molecule is likely to bind to protein targets similar to those of other known active compounds with which it shares structural similarity. The platform screens a query molecule against a database of known ligands for thousands of proteins from various species and estimates the most probable macromolecular targets based on a combination of 2D and 3D similarity measures.

For this compound, a hypothetical prediction using a tool such as SwissTargetPrediction would likely identify a range of potential protein targets. The output typically includes a list of target classes and specific proteins, ranked by a probability score. Given the structural motifs of this compound—a piperidine ring and a carboxylic acid group on a valeric acid chain—the predicted targets could span several families, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. The piperidine moiety is a common scaffold in many neurologically active agents, suggesting potential interactions with central nervous system receptors.

Table 1: Hypothetical In Silico Target Prediction for this compound using SwissTargetPrediction (Note: This table is for illustrative purposes and represents the type of data generated by such a tool.)

Target ClassSpecific Target ExampleProbabilityKnown Ligands with Similar Scaffolds
EnzymeFatty acid amide hydrolase (FAAH)0.250Valproic acid derivatives, Piperidine-based inhibitors
G-protein coupled receptorGamma-aminobutyric acid (GABA) receptor, type B0.180Baclofen, Gabapentinoids
G-protein coupled receptorMuscarinic acetylcholine (B1216132) receptor M10.150Tiotropium, Various piperidine alkaloids
Ion ChannelVoltage-gated sodium channels0.120Local anesthetics with piperidine rings
EnzymeProstaglandin G/H synthase 2 (COX-2)0.090Non-steroidal anti-inflammatory drugs (NSAIDs)

Activity Spectrum Prediction (e.g., PASS Online Tool)

Beyond identifying specific targets, computational tools can predict the broader biological activity spectrum of a compound. The Prediction of Activity Spectra for Substances (PASS) online tool is a well-established resource for this purpose. It analyzes the structure of a query molecule to predict thousands of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. The prediction is based on a structure-activity relationship analysis of a large training set of known bioactive compounds.

The output from PASS is presented as a list of potential activities with corresponding probabilities for being "active" (Pa) and "inactive" (Pi). A high Pa value (typically >0.7) suggests that the compound is very likely to exhibit that activity experimentally. For this compound, the predicted spectrum could highlight potential therapeutic applications. For instance, its structural similarity to GABAergic compounds might result in predictions for anticonvulsant, anxiolytic, or neuroprotective activities. The valeric acid component might also suggest activities related to fatty acid metabolism or enzyme inhibition.

Table 2: Hypothetical Biological Activity Spectrum for this compound from PASS Online (Note: This table is for illustrative purposes and represents potential predictions based on the tool's capabilities.)

Predicted ActivityPa (Prob. Active)Pi (Prob. Inactive)Interpretation
GABAergic activity0.7850.008High probability of interacting with the GABA system.
Anticonvulsant0.7100.015Likely to exhibit anticonvulsant properties.
Anxiolytic0.6500.032Moderate probability of having anxiety-reducing effects.
Membrane permeability inhibitor0.5950.041May affect cell membrane transport processes. clinmedkaz.org
Neuroprotective0.5200.065Potential for protecting nerve cells from damage.
Anti-inflammatory0.4800.110Unlikely to have significant anti-inflammatory effects.

Structure-Activity Relationship (SAR) Derivations through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are pivotal in deriving these relationships by analyzing how modifications to a molecular scaffold affect its interaction with a biological target. For piperidine derivatives, SAR studies often focus on the nature and position of substituents on the piperidine ring and modifications to any appended side chains. nih.gov

For this compound, computational SAR analysis would investigate key structural features:

The Piperidine Ring: This saturated heterocyclic moiety is a key pharmacophore. Its conformational flexibility (e.g., chair and boat conformations) and the orientation of the valeric acid chain (axial vs. equatorial) can significantly impact binding affinity to a target protein. Computational models can calculate the energetic favorability of these different conformations.

The Valeric Acid Chain: The length and lipophilicity of the five-carbon chain are critical. SAR studies could model how shortening or lengthening this chain affects activity. The carboxylic acid group is a key hydrogen bond donor and acceptor, and its interaction with receptor sites is fundamental to the molecule's potential activity.

The N-Substitution: The linkage between the piperidine nitrogen and the valeric acid chain creates a tertiary amine. The basicity of this nitrogen and its steric environment are crucial determinants of receptor interaction.

Specific computational studies on the anhydrous form of this compound have revealed the presence of very short N⁺–H···O hydrogen bonds of approximately 2.5 Å. smolecule.com This indicates strong intramolecular interactions, a feature that computational SAR models would correlate with the compound's stability and receptor binding potential. smolecule.com By systematically modifying these structural elements in silico and calculating the resulting changes in binding energy or other electronic properties, a detailed SAR profile can be constructed, providing a roadmap for designing more potent and selective analogs.

Biochemical and Biological Activity Profiling in Preclinical Research Models

Enzyme Inhibition Studies

No direct research has been found investigating the inhibitory effects of Piperidine-1-valeric acid on soluble epoxide hydrolase (sEH).

In the broader context of piperidine-containing compounds, numerous derivatives have been explored as potent sEH inhibitors. These inhibitors often function by interacting with key amino acid residues within the catalytic pocket of the enzyme. nih.govnih.govnih.gov The inhibition of sEH is a therapeutic strategy aimed at increasing the levels of endogenous epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory properties. nih.gov Piperidine-derived amides and ureas have shown significant inhibitory potency, with some compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov

Table 1: sEH Inhibition Data for Piperidine (B6355638) Derivatives (Contextual Information)

Compound Class Example Compound IC50 (nM) Reference
Piperidine-derived amides Not Specified Sub-nanomolar nih.gov
1-aryl-3-(1-acylpiperidin-4-yl)urea Compound 52 Not Specified (potent) nih.gov
2-(Piperidin-4-yl)acetamides Not Specified Not Specified (potent) nih.gov

Note: This table presents data for related compound classes, not this compound.

Specific data on the modulatory effects of this compound on cytochrome P450 (CYP) isoforms is not available in the reviewed literature.

There is no direct evidence from preclinical studies on the inhibition of the histone deacetylase (HDAC) enzyme family by this compound.

However, research into related compounds offers some insights. Piperine (B192125), which features a piperidine ring, has been identified as a pan-HDAC inhibitor, and its derivatives have been synthesized to enhance this activity, showing IC50 values in the micromolar range against HeLa cells. nrct.go.th Additionally, alkyl piperidine and piperazine (B1678402) hydroxamic acids have been designed as HDAC inhibitors, with some demonstrating submicromolar potency. nih.gov Separately, valeric acid, which is structurally analogous to the pentanoic acid chain of the subject compound, has been reported to act as an HDAC inhibitor. This suggests that both components of the this compound structure have been individually explored in the context of HDAC inhibition.

Table 2: HDAC Inhibition Data for Related Compounds (Contextual Information)

Compound/Class Target/Cell Line IC50 (µM) Reference
Piperine Derivative 1e HDAC (general) 85.61 ± 3.32 nrct.go.th
Piperine Derivative 1f HDAC (general) 111.27 ± 2.13 nrct.go.th
Alkyl piperidine hydroxamic acids HDACs Submicromolar nih.gov

Note: This table presents data for related compounds, not this compound.

Specific kinetic studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound have not been identified.

Preclinical data on the monoamine oxidase (MAO-A and MAO-B) inhibition profile of this compound is currently unavailable.

In related research, piperine and its derivatives have been extensively studied as MAO inhibitors. nih.govnih.gov These compounds have shown a preference for inhibiting MAO-B, with some analogues exhibiting IC50 values in the nanomolar range. nih.gov The piperidine moiety is considered a crucial structural feature for the MAO inhibitory activity of these compounds. Kinetic studies have revealed that piperine inhibits MAO-A in a mixed-type manner and MAO-B competitively. nih.gov

Table 3: MAO Inhibition Data for Piperine and its Derivatives (Contextual Information)

Compound MAO Isoform IC50 (µM) Reference
Piperine MAO-A Not Specified (active) nih.gov
Piperine MAO-B Not Specified (active) nih.gov
para-hydroxy piperidine derivative MAO-A 0.01446 ± 0.00183 nih.gov
para-hydroxy piperidine derivative MAO-B 0.01572 ± 0.00192 nih.gov

Note: This table presents data for related compounds, not this compound.

There is a lack of research on the inhibitory activity of this compound against other enzyme targets such as α-glucosidase and protein tyrosine phosphatases (PTPs).

In the context of related molecules, various piperidine analogues have been synthesized and shown to possess strong α-glucosidase inhibitory activity, suggesting potential for hypoglycemic effects. For PTPs, a class of enzymes implicated in various signaling pathways, there is no readily available literature linking simple piperidine derivatives like this compound to their inhibition. The development of PTP inhibitors is an active area of research for various diseases, but current efforts are focused on other chemical scaffolds. nih.govnih.govmdpi.com

An article on the biochemical and biological activity of this compound, as specified by the requested outline, cannot be generated at this time.

Extensive searches of publicly available scientific literature and databases did not yield specific preclinical research data for "this compound" corresponding to the detailed sections and subsections of the provided outline.

Specifically, no research findings were located for this compound concerning:

Investigation of Intracellular Signaling Pathway Modulation

MAPK Pathway Modulation:Research on the modulation of the MAPK intracellular signaling pathway by this compound could not be located.

While research exists for other molecules containing a piperidine moiety, the user's strict instructions to focus solely on this compound and not introduce information outside the explicit scope prevents the inclusion of data from related but structurally distinct compounds. To ensure scientific accuracy and adhere to the provided constraints, the generation of the requested article is not possible without the necessary foundational research data.

Regulation of Apoptotic Pathways (e.g., Caspase Activation)

A thorough search of scientific databases and literature has revealed no specific studies detailing the effects of this compound on the regulation of apoptotic pathways or the activation of caspases in preclinical research models. While the broader class of piperidine derivatives has been investigated for anticancer properties, which often involve the induction of apoptosis, research specifically characterizing the activity of this compound in this context is not publicly available.

Impact on Lipid Metabolism Regulatory Networks

There is currently a lack of specific published research on the impact of this compound on lipid metabolism regulatory networks. Studies on other piperidine-containing compounds have suggested potential roles in modulating lipid metabolism. However, direct evidence and detailed findings concerning the effects of this compound on these pathways have not been reported in the scientific literature.

Modulation of Key Transcriptional Factors and Signaling Molecules (e.g., NF-κB, PPAR-gamma)

No dedicated research has been found that investigates the modulatory effects of this compound on key transcriptional factors and signaling molecules such as NF-κB (Nuclear Factor-kappa B) and PPAR-gamma (Peroxisome Proliferator-Activated Receptor-gamma). The role of related compounds, such as piperine, in influencing these signaling pathways has been documented, but specific data for this compound is absent from the current body of scientific literature.

Preclinical In Vitro and Ex Vivo Biological Systems

Cell-Based Functional Assays

A review of published studies indicates a lack of specific data from cell-based functional assays for this compound. While such assays are standard in preclinical drug discovery to determine the biological activity of novel compounds, the results of any such tests on this compound have not been made publicly available.

Isolated Tissue and Organ Preparations (e.g., Platelet Aggregation)

Specific studies on the effects of this compound in isolated tissue and organ preparations are not available in the reviewed scientific literature. Research on structurally related piperidinecarboxylic acids has shown activity in assays such as platelet aggregation; however, these findings cannot be directly attributed to this compound without specific experimental evidence.

Subcellular Fraction Studies (e.g., Microsomal Assays)

There is no publicly available research detailing the behavior of this compound in subcellular fraction studies, such as microsomal assays. These assays are crucial for determining the metabolic stability of a compound, a key parameter in preclinical development. While the metabolic profiles of other piperidine derivatives have been characterized, specific data for this compound is wanting.

Comprehensive Structure-Activity Relationship (SAR) Studies

The exploration of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies focus on systematically modifying its core components—the aliphatic valeric acid chain and the piperidine ring—to understand how these changes influence biological activity. While specific SAR data for this compound is not extensively detailed in publicly accessible research, general principles can be derived from studies on analogous N-alkylpiperidines and other piperidine-containing scaffolds. These studies investigate how alterations in chain length, ring substitutions, stereochemistry, and isosteric replacements modulate the efficacy and selectivity of these compounds.

The length and branching of the N-alkyl chain are critical determinants of biological activity in many N-substituted heterocyclic compounds. This is often due to the chain's role in modulating lipophilicity, which affects the molecule's ability to cross biological membranes, and in establishing optimal interactions with the target binding site.

In a series of N-alkylmorpholine derivatives, which serve as a structural analog to N-alkylpiperidines, a clear dependency of antibacterial efficacy on the length of the alkyl chain was observed against Methicillin-Resistant Staphylococcus aureus (MRSA). The research demonstrated that compounds with shorter alkyl chains (fewer than five carbon atoms) were inactive. Potency increased with chain length, peaking for derivatives with n-dodecyl (C12) to n-hexadecyl (C16) chains, which exhibited high bactericidal effects. chemrxiv.org This suggests that an optimal lipophilicity and chain length are required for potent activity, allowing for effective interaction with bacterial cell membranes or specific molecular targets. Conversely, chains longer than this optimal length might lead to a decrease in activity due to excessive lipophilicity, which can cause poor aqueous solubility or non-specific binding.

Table 1: Influence of N-Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives against MRSA chemrxiv.org
N-Alkyl ChainNumber of Carbon AtomsMinimum Inhibitory Concentration (MIC) (µg/mL)
< C5< 5Inactive
n-Dodecyl123.9
n-Hexadecyl163.9

While the valeric acid moiety of this compound has a fixed length of five carbons, these findings imply that modifying this chain—by either extending, shortening, or introducing branching—would likely have a significant impact on its biological profile.

Functionalizing the piperidine ring is a common strategy to enhance potency, selectivity, and pharmacokinetic properties. The position, nature, and stereochemistry of these substituents can drastically alter the molecule's interaction with its biological target.

SAR studies on a series of cis-3,5-diamino-piperidine (DAP) derivatives, designed as antibacterial translation inhibitors, provide detailed insights into the effects of ring substitution. nih.govucsd.edu In this series, the piperidine ring mimics a key pharmacophore of aminoglycoside antibiotics. The research showed that replacing one of the amino groups on the piperidine ring with a hydroxyl group slightly reduced the inhibitory activity. nih.govucsd.edu Furthermore, introducing an acetamide (B32628) substitution on the piperidine nitrogen completely abolished the biological activity. nih.govucsd.edu Dihydroxy substitutions also resulted in particularly weak inhibitors. nih.gov These findings underscore the critical importance of the amino groups for binding to the ribosomal RNA target. Even subtle changes to the substituents on the piperidine ring can lead to significant losses in potency, highlighting the specific hydrogen bonding and electrostatic interactions required for activity.

Table 2: Effect of Piperidine Ring Substitutions on Translation Inhibition for 3,5-Diamino-piperidine (DAP) Analogs nih.govucsd.edu
Compound TypeKey Substitution on Piperidine RingRelative Activity
Di-amino (DAP)Two amino groupsPotent
Mono-hydroxyOne amino group replaced by a hydroxyl groupSlightly reduced activity
Di-hydroxyTwo amino groups replaced by hydroxyl groupsWeak
AcetamideAmino group replaced by an acetamide groupInactive

For this compound, this suggests that introducing substituents at various positions on the piperidine ring could modulate its biological effects. The optimal substitution pattern would depend on the specific target and the nature of the desired biological activity.

Many biologically active molecules are chiral, and their different stereoisomers often exhibit distinct pharmacological activities. The three-dimensional arrangement of atoms is crucial for the specific recognition and binding of a molecule to its target, such as an enzyme or receptor.

The importance of stereochemistry is well-documented for piperidine alkaloids, a large class of natural products. bath.ac.uk Tetracyclic bis-piperidine alkaloids (TcBPAs), isolated from marine sponges, exhibit significant stereochemical diversity, which is believed to contribute to their range of biological activities, including potent antiproliferative effects. mdpi.comnih.govresearchgate.net The specific relative and absolute configurations of the methine carbons within the piperidine rings are critical for their biological function. mdpi.com The scarcity of these natural products has limited a full exploration of their SAR, but it is understood that the bis-piperidine stereochemistry is a key factor in their bioactivity. mdpi.com This principle highlights that different diastereomers or enantiomers of a substituted this compound could have vastly different potencies and biological effects.

Isosteric replacement is a strategy used in drug design to substitute a functional group in a lead compound with another group that has similar physical and chemical properties. This can lead to improved potency, selectivity, metabolic stability, or reduced toxicity. For this compound, isosteric modifications could be applied to either the piperidine ring or the carboxylic acid group.

Piperidine Ring Isosteres: The piperidine ring is a common motif in many drugs, but it can be a site of metabolism. cambridgemedchemconsulting.com Replacing it with a bioisostere can enhance metabolic stability and other physicochemical properties. cambridgemedchemconsulting.com Spirocyclic systems, such as 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have been developed as bioisosteres of piperidine. researchgate.netenamine.netenamine.net These replacements can offer similar basicity and solubility while improving metabolic stability. researchgate.netenamine.net For instance, replacing the piperidine ring in the drug Bupivacaine with 1-azaspiro[3.3]heptane resulted in an analog with significant anesthetic activity and improved metabolic properties. researchgate.net Other potential isosteres for the piperidine ring include morpholine, which can increase the polarity of the molecule. cambridgemedchemconsulting.com

Carboxylic Acid Isosteres: The carboxylic acid group is a key functional group but can be associated with poor membrane permeability and rapid metabolism. nih.govdntb.gov.ua Replacing it with a bioisostere can address these liabilities while maintaining the necessary interactions with the biological target. nih.govdrughunter.com Common isosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. nih.govdrughunter.com Tetrazoles, for example, have a similar pKa to carboxylic acids and can participate in similar hydrogen bonding interactions, but they offer greater lipophilicity. drughunter.comcambridgemedchemconsulting.com This substitution has been used successfully in drugs like Losartan. cambridgemedchemconsulting.com The choice of isostere is highly context-dependent, and often a panel of different replacements must be screened to find one that preserves or enhances biological activity while improving drug-like properties. nih.gov

Table 3: Common Bioisosteres for the Carboxylic Acid Functional Group nih.govdrughunter.comcambridgemedchemconsulting.com
IsostereKey Properties and Rationale for Use
1H-TetrazoleSimilar pKa and H-bonding capacity to carboxylic acid; increased lipophilicity.
SulfonamideWeaker acid than carboxylic acid; can increase lipophilicity, metabolic stability, and membrane permeability.
Hydroxamic AcidCan chelate metal ions in enzyme active sites; often used in enzyme inhibitors.
AcylsulfonamideStrongly acidic; can offer different vector for H-bonding interactions.
Phosphonic AcidMore polar than carboxylic acid; can alter intrinsic activity while maintaining affinity.

Metabolic Fate and Biotransformation in Preclinical Models

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems

No data is currently available in the public domain regarding the in vitro metabolic stability of Piperidine-1-valeric acid in hepatic systems.

Specific information on the role of Cytochrome P450 enzymes in the metabolism of this compound has not been documented in published research.

There is no available data to confirm or deny the involvement of glucuronidation or glutathione (B108866) conjugation in the metabolism of this compound.

In Vivo Metabolic Profiling in Animal Models

No in vivo studies detailing the metabolic profiling of this compound in any animal models have been found in the available scientific literature.

The major metabolites and excretion pathways of this compound in preclinical models are currently unknown.

Information regarding species-specific differences in the biotransformation of this compound is not available.

Development of Piperidine 1 Valeric Acid Derivatives and Analogues

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design for derivatives of Piperidine-1-valeric acid focuses on understanding the interactions between the molecule and its biological target. By leveraging computational and structural biology insights, specific modifications can be made to improve its efficacy and selectivity.

Scaffold hopping and bioisosteric replacement are key strategies in drug design to discover structurally novel compounds while retaining or improving biological activity. uniroma1.itnih.gov Scaffold hopping involves replacing the central core of a molecule—in this case, potentially the piperidine (B6355638) ring or the valeric acid chain—with a chemically different framework that preserves the essential three-dimensional arrangement of key binding groups. uniroma1.it This can lead to compounds with improved properties or novel intellectual property.

Bioisosteric replacement is the substitution of one functional group or atom with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. nih.govresearchgate.net This technique is used to enhance potency, modify selectivity, improve metabolic stability, and reduce side effects. researchgate.net For a molecule like this compound, various bioisosteric replacements could be considered to fine-tune its properties.

Table 1: Conceptual Bioisosteric Replacements for this compound Moieties
Original MoietyPotential BioisostereRationale for Replacement
Piperidine RingPyrrolidine, Morpholine, TetrahydropyranAlter ring size, polarity, and hydrogen bonding capacity.
Carboxylic AcidTetrazole, Acyl-sulfonamideModify acidity (pKa), metabolic stability, and cell permeability.
Valeric Acid LinkerAlkene, Ether, Amide LinkerIntroduce rigidity, alter flexibility, and change polarity.
Hydrogen on Piperidine RingFluorine, Methyl GroupBlock metabolic oxidation, alter lipophilicity.

Introducing chiral centers into the this compound structure can lead to stereoisomers (enantiomers or diastereomers) with significantly different pharmacological activities. The three-dimensional arrangement of atoms is critical for molecular recognition at the target binding site. The synthesis of specific stereoisomers allows for the exploration of stereospecific interactions, which can result in enhanced potency and selectivity.

For example, research on 2,5-disubstituted piperidine derivatives has shown that cis and trans isomers can exhibit markedly different activity and selectivity for biological targets like the dopamine transporter. nih.gov The cis-isomer, in this specific case, was found to be the more potent and selective form. nih.gov This highlights the importance of controlling stereochemistry to optimize the interaction with a target protein, as one isomer may fit into a binding pocket more effectively than another.

Table 2: Hypothetical Activity of Chiral Isomers of a Piperidine Derivative
IsomerConfigurationRelative Potency (IC₅₀)Target Selectivity
Isomer A(R)-enantiomer10 nMHigh
Isomer B(S)-enantiomer500 nMLow
MixtureRacemic255 nMModerate

Synthesis and Evaluation of Novel Analogues

The synthesis of new analogues based on the piperidine framework is essential for exploring structure-activity relationships (SAR) and identifying lead compounds with superior properties. Various chemical modifications can be employed to generate diverse libraries of compounds for biological screening.

The formation of amide and ester bonds is a common and effective strategy for creating derivatives of piperidine-containing compounds. Amide coupling reactions are among the most frequently used in pharmaceutical synthesis. researchgate.net These reactions typically involve activating a carboxylic acid and then reacting it with an amine. nih.gov Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base like 4-Dimethylaminopyridine (DMAP). nih.govresearchgate.net

In one study, novel piperidine amide derivatives of chromone-2-carboxylic acid were synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH). acgpubs.org The synthesis involved coupling chromone-2-carboxylic acid with various piperazine (B1678402) and piperidine derivatives, leading to the identification of a compound with an IC₅₀ value of 1.75 μM. acgpubs.org

Table 3: Examples of Synthesized Piperidine Amide/Ester Derivatives and Their Activity
Compound ClassSynthetic MethodBiological Target/ActivityReference
Piperidine-3-carboxamide derivativesEDCI, DMAP couplingCathepsin K inhibition (IC₅₀ = 0.08 µM for lead compound) researchgate.net
Chromone-2-carboxamide piperidine derivativesEDC.HCl, DMAP couplingSoluble epoxide hydrolase (sEH) inhibition (IC₅₀ = 1.75 µM for lead compound) acgpubs.org
Amide derivatives from Boc-piperidine carboxylic acidEDC, DMAP, cat. HOBtGeneral amide synthesis protocol nih.gov

Hydrazones and sulfonamides are important functional groups in medicinal chemistry that can be incorporated into a piperidine scaffold to generate compounds with diverse biological activities. researchgate.netnih.gov

Piperidine-Hydrazone Derivatives: Hydrazones are synthesized by the reaction of substituted hydrazides or hydrazines with aldehydes or ketones. mdpi.com This functional group is noted for its ability to participate in hydrogen bonding and metal chelation. researchgate.net A study focused on the synthesis of new benzoyl hydrazones derived from ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. nih.gov The resulting compounds were evaluated for various biological activities, with one derivative, compound 11, showing potent inhibition of butyrylcholinesterase (BChE) with an IC₅₀ of 35.30 ± 1.11 μM. nih.gov

Piperidine-Sulfonamide Derivatives: Sulfonamide derivatives are typically prepared by coupling a sulfonyl chloride with an amine. kfupm.edu.saasianpubs.orgresearchgate.net In one study, new series of N-alkyl-N-(piperidin-1-yl) benzenesulfonamide and related acetamide (B32628) derivatives were synthesized from 1-aminopiperidine and benzenesulfonyl chloride. kfupm.edu.saasianpubs.org The synthesized compounds were screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, with many exhibiting promising activity. kfupm.edu.saasianpubs.orgresearchgate.net Another research effort developed novel sulfonamide derivatives containing a piperidine moiety as bactericides, which showed excellent potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo). nih.gov

Table 4: Biological Activities of Piperidine-Hydrazone and Sulfonamide Derivatives
Derivative TypeExample Compound SeriesEvaluated ActivityReference
HydrazoneBenzoyl hydrazones from ethyl 4-oxopiperidine-1-carboxylateAnticholinesterase (BChE IC₅₀ = 35.30 µM) nih.gov
SulfonamideN-(piperidin-1-yl)benzenesulfonamide derivativesEnzyme inhibition (AChE, BChE, LOX) kfupm.edu.saasianpubs.org
SulfonamideSulfanilamide derivatives with piperidine fragmentsAntibacterial against plant pathogens (Xoo, Xac) nih.gov

Structure-activity relationship (SAR) studies have shown that the nature and position of these ring substituents are critical. nih.gov For instance, substituting the piperidine nucleus with a phenyl group at the fourth position can produce a selective inhibitor of certain enzymes. nih.gov Similarly, connecting a heterocyclic ring like quinoline to the fourth position of a piperidine ring via an amide linkage has been shown to be a strategy for achieving selective enzyme inhibition. nih.gov The synthesis of quinoline derivatives substituted with piperidine has been explored to develop novel compounds with specific biological activities. researchgate.net

Table 5: Effect of Integrating Heterocyclic Moieties on Piperidine Derivatives
Integrated MoietyPosition on PiperidineObserved Effect on ActivityReference
Phenyl Ring4th positionCan produce selective rMAO-A inhibition. nih.gov
Quinoline Ring (via amide linkage)4th positionCan enhance selective hMAO-B inhibition. nih.gov
Benzyl Group1st positionMay produce nonselective hMAO inhibition. nih.gov
Thiazole, Benzofuran, ThiopheneVariousEffectively incorporated and biologically evaluated in various drug discovery programs. nih.gov

Chemoinformatics and Library Screening for New Lead Compounds

The discovery of novel lead compounds derived from this compound is significantly accelerated by the integration of chemoinformatics and sophisticated library screening techniques. These computational approaches allow for the efficient exploration of vast chemical spaces, prioritizing molecules with a higher probability of desired biological activity before committing to resource-intensive chemical synthesis and in vitro testing. longdom.orgazolifesciences.comlongdom.org This in silico-first strategy streamlines the drug discovery pipeline, enabling a more rational design of potent and selective analogues. fiveable.me

Virtual Library Design

The process begins with the creation of large, diverse virtual libraries centered around the this compound scaffold. nih.govresearchgate.net Using computational tools, the core structure is systematically decorated with a wide array of functional groups and substituents at designated modification points. This enumeration process can generate millions of virtual compounds, creating a comprehensive chemical library that explores a wide range of physicochemical properties. computabio.comrsc.org The design of these libraries is often guided by principles of drug-likeness and synthetic feasibility to ensure that the virtual hits can be practically synthesized. computabio.com

Virtual Screening (VS)

Once a virtual library is established, it is subjected to virtual screening to identify promising candidates. nih.govresearchgate.net This process acts as a computational filter to narrow down the vast library to a manageable number of high-potential molecules. azolifesciences.com The two primary strategies employed are structure-based and ligand-based virtual screening.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or homology modeling), SBVS is the preferred method. longdom.orgcriver.com This technique involves molecular docking, where each compound from the virtual library is computationally fitted into the binding site of the target protein. researchgate.net Sophisticated scoring functions then estimate the binding affinity and rank the compounds based on how well they interact with key amino acid residues in the active site. longdom.org This allows for the prioritization of molecules that are predicted to form stable and effective interactions with the target.

Ligand-Based Virtual Screening (LBVS): In cases where the target's 3D structure is unknown, but known active molecules exist, LBVS is utilized. longdom.orgcreative-biolabs.com This approach is founded on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. creative-biolabs.com Methods such as pharmacophore modeling identify the essential 3D arrangement of chemical features required for activity, while similarity searching compares virtual compounds to a known active reference molecule based on 2D or 3D structural similarity. longdom.orgcreative-biolabs.com

The top-scoring compounds from virtual screening are considered "hits" and are prioritized for synthesis and biological evaluation. The table below illustrates a hypothetical output from a virtual screening campaign, ranking potential this compound analogues.

Compound IDDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Key Interactions PredictedLipinski's Rule of Five Violations
P1VA-001-9.8-10.2H-bond with Ser-152, Pi-cation with Tyr-2100
P1VA-002-9.5-9.9H-bond with Ser-152, Hydrophobic contact with Leu-1880
P1VA-003-9.1-9.4H-bond with Gly-1510
P1VA-004-8.7-9.0Pi-cation with Tyr-2101
P1VA-005-8.5-8.8Hydrophobic contact with Leu-1880

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of compounds and their biological activity. fiveable.menih.gov For this compound derivatives, a QSAR model is built using a "training set" of analogues with known experimental activity data. creative-biostructure.com The model correlates molecular descriptors (numerical representations of physicochemical properties like lipophilicity, electronic properties, and steric effects) with the observed activity. nih.govneovarsity.org

Once a statistically robust and predictive QSAR model is developed and validated, it can be used to:

Predict the biological activity of newly designed, unsynthesized analogues. creative-biostructure.comneovarsity.org

Understand which structural features are crucial for enhancing or diminishing activity. fiveable.me

Guide the optimization of lead compounds by suggesting modifications that are likely to improve potency. creative-biostructure.comacs.org

The performance of a QSAR model is assessed using several statistical metrics, as shown in the hypothetical table below.

Model ParameterValueDescription
r² (Correlation Coefficient)0.92Indicates how well the model fits the training data. A value closer to 1.0 is better.
q² (Cross-Validated r²)0.75Measures the predictive power of the model through internal cross-validation. A value > 0.5 is generally considered predictive.
F-statistic125.6Represents the statistical significance of the model. Higher values indicate greater significance.
Standard Error of Prediction0.28Indicates the average deviation between predicted and actual activity values.

High-Throughput Screening (HTS) Data Analysis

While virtual screening reduces the number of compounds to be tested, physical high-throughput screening (HTS) of large compound libraries remains a vital part of lead discovery. nih.gov Chemoinformatics plays a critical role in managing and analyzing the vast datasets generated from HTS campaigns. oup.comncsu.edunih.gov After an HTS run, which can produce thousands of initial "hits," chemoinformatics tools are used to:

Filter and Triage Hits: Automatically flag and remove problematic compounds, such as false positives or those with undesirable chemical features (pan-assay interference compounds, PAINS). ncsu.edu

Identify Structure-Activity Relationships (SAR): Cluster the active compounds based on structural similarity. acs.org This helps to quickly identify promising chemical scaffolds and preliminary SAR trends, where small changes in structure lead to significant changes in activity. acs.org

Visualize Chemical Space: Use advanced visualization tools to map the relationships between active and inactive compounds, providing medicinal chemists with a clearer understanding of the data to guide the next steps in the discovery process. oup.com

By combining these chemoinformatic strategies, researchers can more effectively navigate the complexities of drug discovery, leading to the efficient identification and optimization of novel this compound derivatives as potential therapeutic agents.

Advanced Research Applications in Chemical Biology

Piperidine-Valeric Acid Conjugates as Molecular Probes

The conjugation of reporter moieties, such as radioisotopes or fluorophores, to the piperidine-valeric acid framework allows for the creation of powerful molecular probes. The valeric acid chain serves as a crucial spacer, distancing the reporter group from the core piperidine (B6355638) structure to minimize steric hindrance and preserve the parent molecule's binding affinity and selectivity for its biological target.

Piperidine-containing structures are prevalent in ligands targeting a wide array of receptors, including G-protein coupled receptors (GPCRs) and sigma receptors. acs.orgnih.gov The development of radiolabeled versions of these ligands is essential for quantitative pharmacology and in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

In this context, the carboxylic acid group of piperidine-1-valeric acid is an ideal attachment point for chelating agents like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). These chelators can securely sequester radiometals (e.g., Gallium-68, Lutetium-177) for imaging and therapeutic applications. Research into such constructs aims to create "radiotheranostics," which combine diagnostic imaging with targeted radionuclide therapy. nih.gov The piperidine moiety directs the probe to the receptor of interest, while the valeric acid linker ensures that the bulky radiometal-chelate complex does not interfere with receptor binding. This modular design allows for systematic evaluation of how linker length and composition affect the pharmacokinetic and pharmacodynamic properties of the radioligand. nih.gov

Table 1: Components of a Hypothetical Piperidine-Valeric Acid-Based Radioligand

Component Function Example
Targeting Moiety Binds to a specific biological target (e.g., receptor, enzyme). Piperidine derivative
Linker Covalently connects the targeting moiety to the reporter group. Valeric acid chain
Chelator Sequesters a radioisotope. DOTA

| Radioisotope | Emits radiation for detection (imaging) or therapeutic effect. | Gallium-68 (68Ga), Lutetium-177 (177Lu) |

Fluorescently tagged ligands are indispensable tools for visualizing receptor distribution, trafficking, and target engagement in living cells using techniques like fluorescence microscopy and flow cytometry. nih.gov The synthesis of fluorescent probes often involves conjugating a fluorophore to a selective ligand through a linker.

The this compound scaffold is well-suited for this application. The terminal carboxylic acid can be readily coupled to an amine-functionalized fluorescent dye (e.g., a rhodamine, fluorescein, or cyanine (B1664457) dye) via a stable amide bond. This "reverse design" approach, starting with a known high-affinity piperidine-based ligand, allows for the creation of high-quality probes. nih.gov The five-carbon chain of the valeric acid linker provides sufficient separation to prevent quenching of the fluorophore by the ligand and to ensure the conjugate retains high affinity for its target receptor. These probes enable real-time investigation of receptor pharmacology, including internalization, dimerization, and membrane organization at the cellular level. nih.gov

Applications in Material Science and Environmental Chemistry

Beyond biology, the physicochemical properties of piperidine derivatives are being explored in material science, particularly in the prevention of metal corrosion.

The corrosion of metals, such as mild steel in acidic environments, is a significant industrial problem. researchgate.net Organic molecules containing heteroatoms like nitrogen and oxygen can act as corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. analis.com.mybiointerfaceresearch.com Piperidine derivatives have shown promise in this area.

Theoretical investigations using Density Functional Theory (DFT) have been employed to study the corrosion inhibition potential of piperidine-containing compounds. researchgate.net These studies calculate various quantum chemical parameters to predict the efficiency of a molecule as an inhibitor. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests an ability to accept electrons from the metal. A small energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies the molecule is more polarizable and can more readily interact with the metal surface. researchgate.net

For instance, theoretical studies on piperidine derivatives like piperine (B192125) have shown that their effectiveness as corrosion inhibitors is linked to these quantum parameters. The presence of the piperidine nitrogen and other heteroatoms provides active sites for adsorption onto the steel surface. researchgate.netbiointerfaceresearch.com

Table 2: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

Parameter Significance in Corrosion Inhibition Favorable Value for Inhibition
EHOMO Electron-donating ability of the molecule. High
ELUMO Electron-accepting ability of the molecule. Low
Energy Gap (ΔE) Reactivity and polarizability of the molecule. Low
Dipole Moment (μ) Influences the adsorption process. High

| Fraction of Electrons Transferred (ΔN) | Measures the electron flow between inhibitor and metal. | High |

Contribution to Fundamental Understanding of Heterocyclic Chemistry and Biological Interactions

The study of relatively simple molecules like this compound provides profound insights into the foundational principles of heterocyclic chemistry and the nature of drug-receptor interactions. Piperidine is a saturated six-membered nitrogen-containing heterocycle, a structural motif found in countless natural products and pharmaceuticals. nih.govthermofisher.com

From a chemical perspective, investigating this compound helps elucidate the conformational preferences of the piperidine ring (which typically adopts a chair conformation) and how N-alkylation with a functionalized chain influences its stereoelectronics. thermofisher.com Studies on its crystalline forms have revealed its capacity to form zwitterionic dimers through specific N⁺–H···O hydrogen bonds, providing valuable data on non-covalent interactions that govern molecular self-assembly. smolecule.com

From a biological and medicinal chemistry standpoint, the piperidine ring is considered a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. nih.govencyclopedia.pub The valeric acid portion serves as a simple yet effective linker, and structure-activity relationship (SAR) studies involving the modification of this linker length are fundamental to drug design. These studies help researchers understand the optimal distance and geometric orientation required for a pharmacophore (the piperidine headgroup) to interact productively with a receptor's binding pocket. This knowledge is crucial for optimizing ligand affinity and selectivity, thereby improving the efficacy and reducing the side effects of potential therapeutic agents. rhhz.net

Q & A

Q. What are the established synthetic routes for Piperidine-1-valeric acid, and how can researchers optimize yield and purity?

  • Methodological Answer : this compound synthesis typically involves coupling piperidine derivatives with valeric acid precursors via amidation or alkylation. Key steps include:
  • Reagent Selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for amidation .
  • Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate the compound. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Characterization : Validate structure using 1^1H/13^13C NMR (peaks: δ 1.2–1.6 ppm for valeric chain, δ 2.5–3.5 ppm for piperidine protons) and high-resolution mass spectrometry (HRMS) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acid) and reaction time (12–24 hr under reflux) .

Q. Which analytical techniques are critical for characterizing this compound in preclinical studies?

  • Methodological Answer :
  • Purity Assessment : Reverse-phase HPLC with UV/Vis or ELSD detection; ≥95% purity threshold for biological assays .
  • Structural Confirmation : 1^1H NMR (integration of piperidine ring protons) and FT-IR (C=O stretch at ~1650 cm1^{-1}) .
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .

Q. How should researchers design dose-response experiments for this compound in cellular assays?

  • Methodological Answer :
  • Dose Range : Test logarithmic concentrations (e.g., 1 nM–100 µM) based on preliminary cytotoxicity data (MTT assay) .
  • Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., reference inhibitors) .
  • Data Normalization : Express results as % inhibition relative to untreated cells, using triplicate wells per concentration .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

  • Methodological Answer :
  • Source Evaluation : Cross-check assay conditions (e.g., radioligand vs. fluorescence polarization) and receptor isoforms used in conflicting studies .
  • Reproducibility Tests : Replicate experiments under standardized protocols (e.g., uniform buffer pH, temperature) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or systematic biases .

Q. What strategies are effective for improving the metabolic stability of this compound in vivo?

  • Methodological Answer :
  • Structural Modifications : Introduce steric hindrance (e.g., methyl groups at α-positions) or replace labile ester groups with bioisosteres .
  • Prodrug Approach : Mask carboxylic acid with ethyl ester prodrugs to enhance membrane permeability .
  • In Vitro Assays : Test stability in liver microsomes (e.g., human S9 fraction) and quantify metabolites via LC-MS/MS .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducible assays?

  • Methodological Answer :
  • Quality Control : Implement strict QC protocols:
  • HPLC Purity : Require ≥98% purity for critical batches .
  • Salt Content Analysis : Use ion chromatography to quantify counterions (e.g., TFA) if present .
  • Documentation : Record detailed reaction parameters (e.g., stirring speed, drying time) in lab notebooks .

Methodological Frameworks for Research Design

Q. What criteria (e.g., FINER) should guide hypothesis formulation for this compound studies?

  • Methodological Answer : Apply the FINER framework :
  • Feasible : Ensure access to synthetic intermediates and analytical tools (e.g., NMR facility) .
  • Novel : Focus on underexplored targets (e.g., sigma-1 receptor modulation) by reviewing PubMed/MEDLINE .
  • Ethical : Adhere to IACUC protocols for animal studies involving this compound .

Q. How can researchers leverage "People Also Ask" data to identify knowledge gaps in this compound research?

  • Methodological Answer :
  • Semantic Analysis : Use tools like Semrush to cluster PAA queries into themes (e.g., "synthesis," "toxicity") .
  • Literature Gap Mapping : Compare PAA trends against PubMed abstracts to highlight understudied areas (e.g., pharmacokinetics in primates) .

Data Interpretation & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using GraphPad Prism .
  • Error Reporting : Calculate 95% confidence intervals for IC50_{50}/EC50_{50} values .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Q. How should conflicting crystallography and computational docking results for this compound be reconciled?

  • Methodological Answer :
  • Force Field Validation : Re-run docking with multiple force fields (e.g., AMBER, CHARMM) and compare with X-ray data .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for hydration .
  • Electron Density Maps : Re-analyze crystallographic data (e.g., Fo-Fc maps) to confirm ligand orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.